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Compound Focus: Domiphen Bromide

Cat. No.: S526505

Compound Profile & Basic Properties

Domiphen bromide is a cationic surfactant and a quaternary ammonium compound widely used as a topical

antiseptic and preservative in pharmaceutical and personal care products [1] [2] [3].

The table below summarizes its core chemical and pharmacological identity:

Property Description

Systematic Name N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium bromide [2]
Chemical Formula C22H40BrNO [2]

Molecular Weight 414.472 g-mol~1 [2]

CAS Number 538-71-6 [2]

Modality Small Molecule [3]

Primary Approved Use Topical anti-infective agent [3]
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Antimicrobial Activity & Synergistic Applications

DB's primary antimicrobial mechanism involves disrupting microbial membrane integrity, leading to
cytoplasmic leakage and cell death [1]. Recent research highlights its potential in combination therapies to

address multidrug-resistant (MDR) bacteria and biofilms.

Synergy with Colistin against Gram-Negative Bacteria

DB has been shown to restore the efficacy of the last-resort antibiotic colistin against colistin-resistant Gram-

negative bacteria [4].

¢ Key Findings: In vitro and in vivo studies demonstrated that the combination of colistin and DB
significantly reduced the minimum inhibitory concentration (MIC) of colistin, enhanced bacterial killing,
and disrupted pre-formed biofilms in pathogens like Escherichia coli, Klebsiella pneumoniae,
Acinetobacter baumannii, and Pseudomonas aeruginosa [4].

¢ Proposed Mechanism: The combination increases bacterial membrane permeability, facilitating the
entry of colistin. It also triggers an accumulation of lethal levels of reactive oxygen species (ROS)
within bacterial cells [4].

The experimental workflow for this synergy study is summarized in the diagram below:
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Experimental workflow for evaluating the domiphen bromide and colistin synergy.
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Synergy with Azoles against Gram-Positive Bacteria

A 2024 study identified several synergistic combinations between imidazoles and QACs against Gram-

positive wound pathogens [5].

¢ Most Promising Combination: Miconazole with Domiphen Bromide showed synergistic activity
(Fractional Inhibitory Concentration Index, FICI < 0.5) against a broad range of Gram-positive
pathogens, including Staphylococcus aureus (including MRSA), Staphylococcus epidermidis,
Enterococcus faecium, and Streptococcus pyogenes [5].

¢ Resistance Development: Experimental evolution over 11 cycles showed an absence of strong
resistance development against the miconazole/DB combination, underscoring its potential as a
durable therapeutic option [5].

The quantitative data from these antimicrobial studies is consolidated in the table below for easy comparison.

. . . Test System / . Reported .
Biological Activity : Key Metric Citation
Organism Value
hERG Channel CHO cells (Patch ICso (Tail Current) 9 nM [6]
Blockade clamp)
Antibacterial Synergy S. aureus SH1000 MIC (Miconazole 19.5 pg/mL [5]
alone)
MIC (Miconazole + 4.4 ng/mL [5]
DB)
MIC (DB alone) 5.2 ug/mL [5]
MIC (DB + 1.6 pg/mL [5]
Miconazole)
FICI (Synergy) 0.5 [5]
Antibiotic Colistin-Resistant E. FICI (Colistin + DB) <0.5 [4]
Resensitization coli (Synergy)

Cardiotoxicity: hERG Channel Inhibition
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A critical aspect of DB's safety profile is its potent blockade of the human ether-a-go-go-related gene
(hERG) potassium channel. Inhibition of this channel is a well-known mechanism that can delay cardiac

repolarization, leading to prolonged QT interval and an increased risk of life-threatening arrhythmias [7].

e Potency: DB inhibits the hERG channel with a half-maximal inhibitory concentration (ICso) of 9 nM,
indicating very high potency [6].

¢ Mechanism of Blockade: The block is voltage-dependent and use-dependent, with a preference
for the activated channel state. DB binds to the channel's PAS domain, causes a substantial negative
shift in the activation curve, and accelerates the activation process [6].

The mechanism of hERG channel blockade and its cardiotoxic consequence is illustrated below:

(Domiphen Bromide)

Binds to
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Proposed molecular pathway linking domiphen bromide-induced hERG blockade to cardiotoxicity.

Analytical Methods & Stability

A robust and sustainable reversed-phase HPLC (RP-HPLC) method for the quantification of DB in
pharmaceuticals was published in 2025 [1].

¢ Chromatographic Conditions:

o Column: Inertsil ODS-3 (C18)
Mobile Phase: Acetonitrile / 0.0116 M perchloric acid (70:30, v/v)
Detection: 275 nm

(e]

[¢]

Flow Rate: 2.0 mL/min
e Validation:
o Linearity: 1.132-1000 pg/mL (r2 > 0.999)
o Sensitivity: LOD 0.373 pg/mL; LOQ 1.132 pg/mL
¢ Stability-Indicating Property: The method successfully separated DB from its degradation products.
Forced degradation studies showed DB is most susceptible to basic hydrolysis (26.72%
degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%) [1].

[¢]

Key Takeaways for Researchers

¢ Repurposing Potential: DB shows exceptional promise as a synergistic agent to rejuvenate
existing antibiotics (colistin) and antifungals/antibacterials (miconazole) against multidrug-resistant
pathogens [5] [4].

e Major Development Hurdle: Its potent hERG channel blockade (ICso 9 nM) is a significant
cardiotoxicity concern that must be addressed for any systemic therapeutic application. This risk may
be less critical for topical formulations [6].

e Advanced Analytical Tools: A modern, stability-indicating HPLC method is available for precise
quality control and stability testing of DB in formulations [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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